3-Bromo-1-(difluoromethyl)-4-fluoro-2-methylbenzene
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Description
The compound “3-Bromo-1-(difluoromethyl)-4-fluoro-2-methylbenzene” is likely a halogenated aromatic compound. It contains a benzene ring, which is an aromatic hydrocarbon, with bromo, difluoromethyl, fluoro, and methyl substituents. These types of compounds are often used in organic synthesis and can have various applications in fields such as medicine and materials science .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the planar, cyclic structure of the benzene ring. The electron-withdrawing halogens (bromine and fluorine) would likely influence the electron density and reactivity of the benzene ring .Chemical Reactions Analysis
As an aromatic compound, “this compound” could undergo various reactions. Electrophilic aromatic substitution could be used to introduce new substituents. It might also undergo nucleophilic aromatic substitution, especially at the halogen sites .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the halogens might increase its density and boiling point compared to non-halogenated aromatic compounds. The electron-withdrawing nature of these halogens might also make the compound more polar .Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-bromo-1-(difluoromethyl)-4-fluoro-2-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3/c1-4-5(8(11)12)2-3-6(10)7(4)9/h2-3,8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPROMLQRNFLPNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Br)F)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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